Product packaging for 6-Chloro-5-ethylpyrimidin-4-amine(Cat. No.:)

6-Chloro-5-ethylpyrimidin-4-amine

Cat. No.: B8784718
M. Wt: 157.60 g/mol
InChI Key: GFQGRBHYPKIIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-ethylpyrimidin-4-amine is a chemical building block belonging to the pyrimidinamine class, recognized for its significant potential in agricultural chemistry research . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Pyrimidinamine derivatives are extensively investigated for their biological activities, primarily functioning as Mitochondrial Complex I electron transport inhibitors[cite:9]. This mode of action is of great interest for developing new insecticides and acaricides, as demonstrated by commercial successes like Pyrimidifen[cite:9]. Research into similar chloro-ethyl pyrimidine structures has shown promising activity against various plant pathogens and pests, indicating that this compound is a valuable precursor for the design and synthesis of novel crop protection agents . The structure features reactive chloro and amine groups, making it suitable for further functionalization via substitution and condensation reactions. Researchers can employ this compound in creating target compounds for high-throughput screening and structure-activity relationship (SAR) studies. Intended Use: This product is provided 'For Research Use Only' and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, or for incorporation into consumer products of any kind. Handling and Precautions: While a specific safety data sheet for this exact compound was not identified, general precautions for handling pyrimidine derivatives should be observed. Consult the material safety data sheet (MSDS) prior to use. Researchers should conduct risk assessments and use appropriate personal protective equipment (PPE), including gloves and lab coats, in a well-ventilated environment such as a fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3 B8784718 6-Chloro-5-ethylpyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6-chloro-5-ethylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

GFQGRBHYPKIIRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1Cl)N

Origin of Product

United States

Methodological Frameworks for Investigating Heterocyclic Compounds

The characterization of heterocyclic compounds like substituted pyrimidines relies on a suite of analytical techniques to elucidate their structure, purity, and properties.

Spectroscopic Methods: Spectroscopic techniques are fundamental for the structural determination of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of a molecule. For a compound like 6-Chloro-5-ethylpyrimidin-4-amine, ¹H NMR would be expected to show signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring, the ethyl group's methylene (B1212753) and methyl protons, and the amine protons. sigmaaldrich.com ¹³C NMR provides information on the chemical environment of each carbon atom.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups. For the target compound, characteristic absorption bands would be expected for N-H stretching of the amine group, C-H bonds, C=N and C=C bonds within the aromatic ring, and the C-Cl bond. pharmaffiliates.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the pyrimidine ring system. bldpharm.com

Chromatographic Techniques: Chromatography is essential for the separation and purification of reaction products and for assessing the purity of the final compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. sigmaaldrich.comresearchgate.net

Column Chromatography: This technique is widely used for the purification of the synthesized compounds on a larger scale. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, quantification, and purification of heterocyclic compounds, often employing reversed-phase columns.

Below are interactive tables summarizing the general properties and analytical methods applicable to pyrimidine derivatives, based on available data for related compounds.

General Properties of Related Aminochloropyrimidines

Property Description Reference
Physical State Typically solids at room temperature. pharmaffiliates.com
Solubility Often soluble in organic solvents like acetic acid, with varying solubility in others. pharmaffiliates.com

Common Analytical Techniques for Pyrimidine Derivatives

Technique Purpose Expected Observations for a Related Compound Reference
¹H NMR Structural Elucidation Signals for pyrimidine ring proton, ethyl group (quartet and triplet), and NH₂ protons. sigmaaldrich.com
¹³C NMR Structural Elucidation Resonances for each unique carbon atom in the pyrimidine ring and ethyl substituent. sigmaaldrich.com
Mass Spec. Molecular Weight & Formula Molecular ion peak corresponding to the compound's mass; fragmentation pattern. researchgate.net
IR Spec. Functional Group ID N-H, C-H, C=C, C=N, and C-Cl stretching and bending vibrations. pharmaffiliates.com

While these methodologies are standard for the investigation of novel heterocyclic compounds, the specific data and research findings for this compound remain absent from accessible scientific databases and literature. Consequently, a detailed article focusing solely on this compound cannot be produced at this time.

Advanced Synthetic Methodologies and Route Development for 6 Chloro 5 Ethylpyrimidin 4 Amine and Its Analogs

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis Featuring Halogenation

The construction of the pyrimidine ring, a key structural motif in numerous biologically active compounds, often involves halogenation as a critical step to introduce a reactive handle for further molecular elaboration. researchgate.netbhu.ac.in

Halogenation Techniques and Reagent Selection

The introduction of a halogen atom, typically chlorine, onto the pyrimidine ring is a pivotal transformation in the synthesis of intermediates like 6-chloro-5-ethylpyrimidin-4-amine. This is frequently accomplished using powerful halogenating agents.

Phosphorus Oxychloride (POCl₃): A widely employed reagent for the chlorination of pyrimidones is phosphorus oxychloride. bhu.ac.inbeilstein-journals.org This reagent effectively converts the keto group of a pyrimidone into a chloro substituent. The reaction mechanism involves the activation of the pyrimidone by POCl₃, followed by nucleophilic attack of the chloride ion. This method is a cornerstone in transforming pyrimidine cores into versatile synthetic intermediates. For instance, the conversion of a 4-pyrimidone to a 4-chloropyrimidine (B154816) is a classic example of this methodology. bhu.ac.in

Other Halogenating Agents: Besides phosphorus oxychloride, other reagents like N-halosuccinimides (NXS) are utilized for the halogenation of pyrimidine systems. nih.govrsc.org These reagents are particularly useful for direct C-H halogenation under specific conditions. The choice of the halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The fundamental architecture of the pyrimidine ring is typically assembled through cyclocondensation reactions. organic-chemistry.orggrowingscience.comresearchgate.net These reactions involve the formation of the heterocyclic ring from acyclic precursors.

A common and versatile method involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with an N-C-N fragment-containing molecule such as an amidine, urea, or guanidine. researchgate.netorganic-chemistry.org For the synthesis of a 5-substituted pyrimidine, a correspondingly substituted β-dicarbonyl compound would be employed. For instance, the reaction of a 2-ethyl-1,3-dicarbonyl compound with an appropriate amidine derivative can lead to the formation of a 5-ethylpyrimidine (B1285229) core. Subsequent functionalization, including halogenation and amination, would then be carried out to yield the target molecule.

Alternative cyclocondensation strategies include three-component reactions, which offer an efficient and atom-economical approach to constructing polysubstituted pyrimidines in a single step. organic-chemistry.org These methods often utilize simple and readily available starting materials.

Functionalization and Substitution Reactions at the Pyrimidine Core

Once the halogenated pyrimidine core is synthesized, further functionalization is achieved primarily through nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comstackexchange.comnih.gov This powerful reaction class allows for the introduction of various nucleophiles, including amines, onto the electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The presence of nitrogen atoms in the pyrimidine ring renders it electron-deficient, facilitating nucleophilic attack, particularly at the 2-, 4-, and 6-positions. bhu.ac.instackexchange.comstackexchange.com The chloro substituent at the 6-position of the pyrimidine ring in 6-chloro-5-ethylpyrimidine serves as an excellent leaving group for SNAr reactions.

The introduction of an amine group at the 4-position of the pyrimidine ring is a key step in the synthesis of this compound. This is typically achieved by reacting the corresponding 4,6-dichloropyrimidine (B16783) with an amine.

The regioselectivity of this reaction is a critical consideration. In 2,4- or 4,6-dihalopyrimidines, the 4-position is generally more susceptible to nucleophilic attack than the 2-position. stackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position. The negative charge in this intermediate can be delocalized over both nitrogen atoms, leading to a more stable transition state. stackexchange.comstackexchange.com

The mechanism of amine incorporation involves the nucleophilic attack of the amine on the electron-deficient carbon atom bearing the chloro group, followed by the departure of the chloride ion to restore the aromaticity of the pyrimidine ring.

The displacement of the chloro group is the final key step in many synthetic routes to pyrimidine-based compounds. This transformation is typically effected by reacting the chlorinated pyrimidine with a suitable nucleophile. In the context of synthesizing aminated pyrimidines, the nucleophile is an amine. researchgate.netresearchgate.netnih.gov

The reaction conditions for chloro-group displacement can vary depending on the reactivity of the specific pyrimidine and the nucleophile. In many cases, the reaction proceeds under mild conditions, often in a suitable solvent and sometimes with the addition of a base to neutralize the hydrogen chloride generated during the reaction. researchgate.net The choice of solvent and base can significantly influence the reaction rate and yield.

Below is an interactive table summarizing the key reactions and reagents involved in the synthesis of this compound and its analogs.

Reaction Step Reagents and Conditions Purpose Key Findings/Observations
Halogenation Phosphorus Oxychloride (POCl₃)Introduction of a chlorine atom onto the pyrimidine ring. bhu.ac.inbeilstein-journals.orgHighly effective for converting pyrimidones to chloropyrimidines. bhu.ac.in
N-Halosuccinimides (NXS)Direct C-H halogenation of the pyrimidine ring. nih.govrsc.orgOffers an alternative route to halogenated pyrimidines.
Cyclocondensation β-Dicarbonyl compounds and Amidines/Urea/GuanidineFormation of the core pyrimidine ring structure. researchgate.netorganic-chemistry.orgA fundamental and versatile method for pyrimidine synthesis. organic-chemistry.orggrowingscience.com
Three-component reactionsOne-pot synthesis of polysubstituted pyrimidines. organic-chemistry.orgAtom-economical and efficient.
Nucleophilic Aromatic Substitution (SNAr) AminesIntroduction of an amino group onto the pyrimidine ring. researchgate.netresearchgate.netnih.govThe 4-position is generally more reactive than the 2-position in dihalopyrimidines. stackexchange.com
Various NucleophilesDisplacement of the chloro group to introduce diverse functionalities. nih.govEnables the synthesis of a wide range of pyrimidine derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental in the synthesis of this compound derivatives, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful and widely used method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is instrumental in the synthesis of various pyrimidine analogs, starting from chloropyrimidine precursors. researchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For instance, derivatives of 6-chloropyrimidine have been successfully coupled with a variety of arylboronic acids. researchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base, and are carried out in a suitable solvent. The choice of these components is critical for the reaction's success, influencing yield and purity.

A study on the synthesis of new pyrimidine derivatives utilized 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine as a precursor. researchgate.net The Suzuki cross-coupling reaction was performed with various arylboronic acids in the presence of palladium tetraacetate, triphenylphosphine (B44618) (PPh₃), and sodium carbonate in refluxing n-propanol to afford the target biaryl pyrimidines. researchgate.net This demonstrates the utility of the Suzuki coupling for functionalizing the pyrimidine core at the chlorinated position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines

Reactant 1Reactant 2CatalystLigandBaseSolventProduct Type
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamineArylboronic acidsPalladium tetraacetatePPh₃Na₂CO₃n-propanol6-Aryl-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamines

The versatility of the Suzuki-Miyaura reaction is further highlighted in the synthesis of phenethylamines, which are structural analogues. This has been achieved through the cross-coupling of potassium β-aminoethyltrifluoroborates with aryl halides, showcasing the reaction's tolerance for diverse functional groups. nih.gov

Palladium-Catalyzed Amination

Palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, is a key method for forming carbon-nitrogen bonds. This reaction is particularly useful for synthesizing aminated pyrimidine derivatives from their chloro-substituted precursors. A study on the amination of 4,6-dichloro-5-nitropyrimidine (B16160) demonstrated that the reaction with various amines proceeds efficiently using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a suitable phosphine ligand such as (R)-BINAP. The reaction is typically carried out in a solvent like toluene (B28343) with a base, for example, potassium carbonate. Optimal yields, ranging from 70% to 85%, were achieved with aryl amines at room temperature over a period of 3.5 hours.

More broadly, the direct amination of chloro-substituted aromatic compounds, such as 2,3-dichloro-1,4-naphthoquinone with nitro-substituted aryl amines, has been successfully catalyzed by a system of PdCl₂(dppf) and dppf in the presence of sodium tert-butoxide (t-BuONa) as a base. thieme-connect.de This highlights the general applicability of palladium catalysis for the amination of chloro-heterocycles.

Recent advancements have even led to the development of an "aminative Suzuki-Miyaura coupling," which combines the formation of both a C-C and a C-N bond in a single process, transforming aryl halides and boronic acids into diaryl amines. researchgate.net This innovative approach utilizes a bulky phosphine ligand on palladium and an amination reagent to achieve this transformation. researchgate.net

Optimization of Synthetic Pathways

The optimization of synthetic routes for this compound and its analogs is a continuous area of research, focusing on improving reaction yields, enhancing product purity, and developing stereoselective methods.

Yield Enhancement and Purity Improvement Research

Research into the synthesis of pyrimidine derivatives consistently aims to maximize yields and purity. In the context of Suzuki cross-coupling, the synthesis of 5-azo-biaryl-4-benzylhydrazinyl-pyrimidines from a chlorinated pyrimidine precursor reported yields as high as 78% and 87%. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical in achieving such high efficiencies. libretexts.orgresearchgate.net

For palladium-catalyzed aminations, studies have shown that the selection of the ligand and the electronic and steric properties of the amine nucleophile significantly impact reaction efficiency. For example, the amination of 4,6-dichloro-5-nitropyrimidine achieved yields between 70-85% by carefully selecting the reaction conditions.

In the synthesis of analogs like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a method was developed to avoid the use of iron powder for nitro group reduction, which is not ideal for industrial-scale production. google.com The newer method, using sodium dithionite (B78146), provides a higher yield and is more suitable for industrial application due to milder conditions and simpler operation. google.com This highlights a trend towards developing more robust and scalable synthetic processes.

Stereoselective Synthesis Approaches for Analogues

While information specifically on the stereoselective synthesis of this compound is limited, the principles of stereoselective synthesis are widely applied to its analogues, particularly those with chiral centers. For instance, the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane, a component in some pharmaceuticals, showcases stereoselective techniques. beilstein-journals.org The development of stereoselective methods is crucial when the biological activity of a molecule is dependent on a specific stereoisomer.

In the broader context of pyrimidine synthesis, stereoselectivity can be introduced through various means, including the use of chiral catalysts, chiral auxiliaries, or stereospecific reactions. The synthesis of pyrimidine-based pharmaceutical compounds often involves such steps to ensure the final product is enantiomerically pure. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents, renewable solvents, and more efficient, atom-economical reactions.

One study detailed the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) based on green chemistry principles. shd-pub.org.rs This work emphasized the use of phase transfer catalysts to facilitate C-N bond formation and the development of one-pot synthetic methodologies to reduce waste and improve efficiency. shd-pub.org.rs Another approach to greener synthesis involves the use of organocatalysts, which can replace potentially toxic metal catalysts. chemrevlett.com

The synthesis of fluorinated pyrimidine analogues has been achieved under mild conditions using a potassium 2-cyano-2-fluoroethenolate salt, avoiding the need for harsh reagents. nih.gov Furthermore, the development of synthetic routes that minimize the use of hazardous solvents and reagents, such as replacing traditional solvents with more environmentally benign alternatives like 2-MeTHF, is a key aspect of green chemistry in this field. shd-pub.org.rs The move away from reagents like iron powder in favor of sodium dithionite for reductions also aligns with green chemistry principles by avoiding heavy metal waste. google.com

Solvent Selection and Minimization in Reaction Development

The synthesis of related 4-amino-6-chloropyrimidine (B18116) derivatives has been explored in a variety of solvents. Traditional methods often employ solvents like ethanol, methanol, or dimethylformamide (DMF). For instance, the synthesis of 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine has been reported in absolute ethanol. nih.gov Similarly, the amination of 4,6-dichloropyrimidine with various amines has been carried out in DMF. nih.gov

However, the pursuit of greener synthetic routes has led to the investigation of less hazardous solvents. Water, being non-toxic, non-flammable, and readily available, is an attractive medium for chemical reactions. Studies on the amination of fused pyrimidines have demonstrated that water can be a superior solvent compared to alcohols and DMF, leading to higher reaction rates. nih.gov The use of water as a solvent, however, can be challenging for highly lipophilic and crystalline compounds, where solvents like 2-propanol may prove more efficient. nih.gov

Another green approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and often allows for solvent-free conditions or the use of minimal amounts of high-boiling, less volatile solvents. For example, the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully demonstrated using anhydrous propanol (B110389) as the solvent.

The table below summarizes the impact of different solvents on the synthesis of related chloropyrimidine amines, highlighting the move towards greener alternatives.

Table 1: Solvent Effects on the Synthesis of Chloropyrimidine Amines

Solvent Reactants Product Yield Green Chemistry Considerations Reference
Ethanol 4,6-dichloro-5-nitro-2-trifluoromethyl-pyrimidine, Ethylamine 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine 98% Traditional solvent, volatile. nih.gov
DMF 4,6-dichloropyrimidine, Adamantane-containing amines 4-amino-6-chloropyrimidine derivatives 60-95% High-boiling, but can be difficult to remove and has some toxicity concerns. nih.gov
Water 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Aniline 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidine High Green solvent, but may not be suitable for all substrates. nih.gov
Propanol (Microwave) 2-amino-4-chloro-pyrimidine, Substituted amines 2-amino-4-chloro-pyrimidine derivatives - Reduced reaction time, potential for less solvent usage.

Atom Economy and Waste Reduction in Process Research

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.commit.edunih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com High atom economy indicates that a significant portion of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.

The synthesis of this compound typically starts from a substituted pyrimidine precursor. A plausible synthetic route involves the chlorination of a dihydroxypyrimidine followed by selective amination. For instance, the synthesis of the closely related 4,6-Dichloro-5-ethylpyrimidin-2-amine has been reported with a yield of 82% from the corresponding diol. nih.gov

Let's analyze the atom economy of a hypothetical two-step synthesis of this compound starting from 5-ethyl-4,6-dihydroxypyrimidine.

Step 1: Chlorination 5-ethylpyrimidine-4,6-diol (B9505) + 2 POCl₃ → 4,6-dichloro-5-ethylpyrimidine (B2613229) + 2 H₃PO₄

Reactants: 5-ethylpyrimidine-4,6-diol (C₆H₈N₂O₂), Phosphorus oxychloride (POCl₃)

Product: 4,6-dichloro-5-ethylpyrimidine (C₆H₆Cl₂N₂)

By-products: Phosphoric acid (H₃PO₄)

In this step, a significant portion of the reactant atoms (from POCl₃) end up in the by-product, leading to a lower atom economy for this individual step.

Step 2: Amination 4,6-dichloro-5-ethylpyrimidine + NH₃ → this compound + HCl

Reactants: 4,6-dichloro-5-ethylpyrimidine (C₆H₆Cl₂N₂), Ammonia (NH₃)

Product: this compound (C₆H₈ClN₃)

By-product: Hydrogen chloride (HCl)

To improve atom economy and reduce waste, researchers are exploring catalytic methods. For example, palladium-catalyzed amination reactions can be highly selective and efficient, potentially reducing the need for excess reagents and minimizing side reactions. nih.gov The use of catalytic amounts of a base instead of stoichiometric amounts can also contribute to a higher atom economy.

The table below provides a theoretical analysis of the atom economy for the synthesis of this compound, illustrating the importance of considering this metric in process development.

Table 2: Theoretical Atom Economy for the Synthesis of this compound

Reaction Step Reactants Desired Product Molecular Weight of Reactants (g/mol) Molecular Weight of Product (g/mol) Theoretical Atom Economy (%)
Chlorination 5-ethylpyrimidine-4,6-diol + 2 POCl₃ 4,6-dichloro-5-ethylpyrimidine 140.14 + 2 * 153.33 = 446.8 177.04 39.6%
Amination 4,6-dichloro-5-ethylpyrimidine + NH₃ This compound 177.04 + 17.03 = 194.07 157.6 81.2%
Overall 5-ethylpyrimidine-4,6-diol + 2 POCl₃ + NH₃ This compound 140.14 + 2 * 153.33 + 17.03 = 463.83 157.6 34.0%

By focusing on solvent minimization and maximizing atom economy, the chemical industry can develop more sustainable and cost-effective processes for the production of valuable compounds like this compound. Future research will likely continue to explore innovative catalytic systems and reaction conditions that further advance these green chemistry goals.

Chemical Reactivity and Derivatization Studies of 6 Chloro 5 Ethylpyrimidin 4 Amine

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The reactivity of 6-chloro-5-ethylpyrimidin-4-amine is governed by the electronic properties of its constituent atoms and substituent groups. The interplay between the ring nitrogen atoms and the electron-withdrawing and -donating groups dictates the course of electrophilic and nucleophilic reactions.

Role of Ring Nitrogen Atoms in Reactivity

The pyrimidine (B1678525) ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are sp2 hybridized and have a lone pair of electrons. These lone pairs are generally available for protonation or reaction with electrophiles. However, their reactivity is modulated by the other substituents on the ring. The nitrogen atoms are less susceptible to deprotonation at the nitrogen or carbon atoms by nucleophiles. Instead, weak nucleophiles tend to react with the cation formed after an electrophilic attack, which can lead to addition or ring-opening reactions. nih.gov

Influence of Chlorine and Ethyl Substituents on Reaction Pathways

The chlorine atom at the 6-position and the ethyl group at the 5-position significantly influence the reactivity of the pyrimidine ring. The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r). This makes the 6-position a prime site for displacement by various nucleophiles.

The ethyl group at the 5-position is an electron-donating group. This can influence the regioselectivity of reactions. For instance, in related pyrimidine systems, the presence of an electron-donating group can direct electrophilic attack to adjacent positions.

Structural Modification and Diversification Strategies

The unique reactivity of this compound allows for a multitude of structural modifications, enabling the synthesis of diverse chemical libraries for various applications.

Amine Derivatization at the 4-Position

The primary amine group at the 4-position is a key handle for derivatization. It can readily react with a variety of electrophiles to form a wide range of functional groups. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with different amines under solvent-free conditions to yield various N-substituted derivatives. mdpi.com This highlights a common strategy for modifying the amino group on the pyrimidine core.

Substituent Modification at the 5- and 6-Positions

The chlorine atom at the 6-position is highly susceptible to nucleophilic displacement, making it a versatile point for introducing new substituents. This has been demonstrated in the synthesis of various pyrimidine derivatives where the chloro group is replaced by S-nucleophiles and amines. biomedpharmajournal.orgresearchgate.net For example, treatment of a similar chloro-pyrimidine derivative with sodium thiophenoxide (NaSPh) or sodium ethanethiolate (NaSEt) in DMF resulted in the displacement of the chlorine atom to yield the corresponding thioether derivatives in high yields. biomedpharmajournal.orgresearchgate.net

Similarly, the ethyl group at the 5-position can be modified, although this is generally more challenging than substitution at the 6-position.

Introduction of Heteroaromatic and Aliphatic Moieties

A common strategy to diversify the this compound scaffold is the introduction of various heteroaromatic and aliphatic moieties. This is often achieved through cross-coupling reactions, such as the Suzuki cross-coupling reaction. In this reaction, the chloro group at the 6-position is reacted with a variety of arylboronic acids in the presence of a palladium catalyst to introduce different aryl groups. biomedpharmajournal.orgresearchgate.netresearchgate.net

Furthermore, aliphatic groups can be introduced through various synthetic routes. For instance, the reaction of a chloropyrimidine with an amine bearing an aliphatic substituent, such as cyclopentylamine, leads to the introduction of the aliphatic moiety at the position of the chlorine. nih.gov The introduction of N-methylbenzylamine to a dichloronitropyrimidine derivative also demonstrates the incorporation of an aliphatic-aromatic substituent. nih.govresearchgate.net

Below is a table summarizing some of the derivatives synthesized from related chloropyrimidine precursors:

Starting MaterialReagentPosition of ModificationIntroduced MoietyReference
2-Amino-4,6-dichloropyrimidineVarious amines4- and/or 6-positionPhenyl, substituted phenyls mdpi.com
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamineSodium thiophenoxide4-positionThiophenyl biomedpharmajournal.orgresearchgate.net
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamineBenzylhydrazine4-positionBenzylhydrazinyl biomedpharmajournal.orgresearchgate.net
4,6-dichloro-5-methoxypyrimidineCyclopentylamine4-positionCyclopentylamino nih.gov
4,6-dichloro-5-nitro-pyrimidineN-methylbenzylamine4-positionN-methyl-N-phenylamino nih.govresearchgate.net
2-amino-4-chloro-6-methoxy-N,N-dimethylpyrimidineArylboronic acids6-positionVarious aryl groups biomedpharmajournal.orgresearchgate.netresearchgate.net

Exploration of Molecular Conformations and Tautomerism in Pyrimidine Chemistry

The spatial arrangement of atoms and the potential for structural isomerism through tautomerization are critical aspects of medicinal chemistry, influencing a compound's interaction with biological targets. For pyrimidine derivatives such as this compound, understanding these features provides insight into their chemical behavior and potential pharmacological activity.

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. wikipedia.org This phenomenon is particularly relevant for heterocyclic compounds like pyrimidines. nih.gov this compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton. The most common form is the amino tautomer. However, it can potentially exist in an imino tautomeric form.

The stability and prevalence of these tautomers can be influenced by various factors, including the solvent, temperature, pH, and, in the solid state, crystal packing forces. nih.govresearchgate.netresearchgate.net While the amino form is generally predominant for amino-heteroaromatic compounds under normal conditions, the presence of different substituents can shift this equilibrium. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), and experimental methods like X-ray crystallography and NMR spectroscopy are pivotal in determining the most stable tautomeric forms and their relative energies. nih.govnih.govchemrxiv.orgnih.gov

For instance, studies on related aminopyrimidines have shown the predominance of the amino tautomer. researchgate.net The crystal structure of a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, confirms the geometry and connectivity of a substituted pyrimidine ring, providing a basis for understanding the structural aspects of such molecules. researchgate.netnih.gov

To illustrate the concepts of conformational and tautomeric analysis, the following table provides representative data for related pyrimidine derivatives, as specific experimental or computational data for this compound is not available in the reviewed literature.

CompoundMethodKey FindingReference
2-amino-5,6-dimethylpyrimidin-4-oneX-ray Crystallography, IR SpectroscopyExists as two different tautomers in the solid state depending on crystallization conditions. nih.gov
cis-syn pyrimidine dimersab initio quantum mechanicsImino tautomers of cytosine-containing dimers were found to be more stable in the gas phase. nih.gov
2-hydrazino-4,6-dimethylpyrimidine15N NMRFound to exist predominantly as the amino tautomer in DMSO solution. researchgate.net
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amineX-ray CrystallographyThe dihedral angle between the pyrimidine and phenyl rings is 79.67 (8)°. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies in Research of 6 Chloro 5 Ethylpyrimidin 4 Amine Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Compounds

Spectroscopic methods are fundamental to confirming the identity and purity of synthesized pyrimidine (B1678525) derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, yielding spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of 6-chloro-5-ethylpyrimidin-4-amine derivatives, confirming the precise location of the ethyl group, chloro atom, and amine group on the pyrimidine ring.

In ¹H NMR spectra of pyrimidine derivatives, the chemical shifts of the ring protons are highly informative. The proton at the C2 position is typically the most deshielded, appearing at the lowest field, while the proton at the C5 position is the most shielded. ipb.ptchemicalbook.com For substituted pyrimidines, the quaternization of a nitrogen atom in the ring leads to a significant downfield shift for the adjacent protons (H-2, H-5, and H-6), confirming the site of reaction. researchgate.net In derivatives of 6-chloro-5-substituted-pyrimidin-4-amine, the absence of a proton signal for the H5 and H6 positions and the presence of signals corresponding to the ethyl group would confirm the substitution pattern. The amine protons (NH₂) typically appear as a broad singlet. biomedpharmajournal.orgresearchgate.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of the pyrimidine ring carbons are sensitive to the electronic effects of the substituents. In derivatives of 6-chloro-diamine-pyrimidine, the carbon atoms of the ring (C-2, C-4, C-5, and C-6) resonate at distinct regions, for instance, around δ 160-164 ppm (C-2, C-6), δ 182 ppm (C-4), and δ 118 ppm (C-5). biomedpharmajournal.org For a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine carbons were observed at δ 156.6 (C4), 153.9 (C2), and 152.4 (C6). nih.gov These values help to unambiguously assign the structure.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Substituted Pyrimidine Derivatives This table presents typical chemical shift ranges compiled from various sources and may not represent a single specific compound.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Reference
H-29.1 - 9.9152 - 162 ipb.ptchemicalbook.comresearchgate.net
H-56.6 - 7.491 - 119 ipb.ptbiomedpharmajournal.org
H-68.7 - 9.3155 - 163 chemicalbook.combiomedpharmajournal.org
NH / NH₂4.7 - 12.8N/A acs.orgnih.gov
Ethyl-CH₂~2.5 - 2.8~23.0 biomedpharmajournal.org
Ethyl-CH₃~1.2 - 1.4~14.5 biomedpharmajournal.org
C-2N/A152 - 165 biomedpharmajournal.orgnih.gov
C-4N/A156 - 183 biomedpharmajournal.orgnih.gov
C-5N/A91 - 119 biomedpharmajournal.org
C-6N/A152 - 163 biomedpharmajournal.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, allowing for their identification. For this compound derivatives, these techniques are used to confirm the presence of key structural features.

Characteristic IR absorption bands for pyrimidine derivatives include N-H stretching vibrations, typically observed in the 3100-3300 cm⁻¹ range. nih.gov Aromatic C-H stretching appears around 2920-2978 cm⁻¹, while C=N stretching vibrations within the pyrimidine ring are found at 1525-1575 cm⁻¹. researchgate.net The presence of a C-Cl bond would be indicated by a signal around 700 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary data, especially for the symmetric vibrations of the heterocyclic ring. researchgate.net Studies on crystalline pyrimidine show that intermolecular interactions, such as C-H···N hydrogen bonds, can cause non-uniform shifts in the Raman peaks compared to the liquid state, offering insights into the crystal packing environment. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Pyrimidine Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
N-HStretching3100 - 3300 nih.gov
Aromatic C-HStretching2920 - 2980 researchgate.net
C=N (ring)Stretching1525 - 1596 researchgate.net
C=C (ring)Stretching1570 - 1596 researchgate.net
C-ClStretching~700 researchgate.net

Mass Spectrometry (MS and HRMS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula. acs.org

For a derivative of this compound, the mass spectrum would be expected to show a molecular ion peak (e.g., [M+H]⁺). nih.gov The presence of chlorine would be evident from a characteristic isotopic pattern for the molecular ion, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak due to the natural abundance of the ³⁷Cl isotope. Analysis of the fragmentation pattern provides further structural confirmation by revealing how the molecule breaks apart under energetic conditions. The analysis of various purine (B94841) and pyrimidine metabolites is often accomplished using techniques like HPLC combined with tandem mass spectrometry (MS/MS). researchgate.net

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying conjugated systems like the pyrimidine ring. Pyrimidine and its derivatives exhibit characteristic absorption bands corresponding to n→π* and π→π* electronic transitions. aip.org

Pyrimidine bases typically show strong absorption in the 250-280 nm range. chemicalbook.com The specific absorption maximum (λ_max) and intensity are influenced by the substituents on the ring and the solvent used. aip.orgifpan.edu.pl Halogenation of the pyrimidine ring can cause shifts in the absorption bands. rsc.org For instance, while the two lowest-energy absorption bands are similar between pyrimidine and its 2-chloro derivative, larger shifts appear at higher energies (above 5.7 eV). rsc.org These studies help to understand the electronic structure and the extent of conjugation within the molecule.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. tandfonline.com

For a derivative of this compound, a successful crystal structure determination would provide definitive proof of its constitution and stereochemistry. The analysis of a closely related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, revealed its crystal system, space group, and unit cell dimensions, confirming the molecular structure. nih.govresearchgate.net

The data obtained from X-ray crystallography allows for a detailed geometric analysis of the molecule. Bond lengths and angles within the pyrimidine ring can indicate the degree of aromaticity and the strain imposed by substituents. The C-Cl bond length and the bond lengths associated with the ethyl and amine groups provide direct evidence of their covalent attachment.

Dihedral angles are crucial for describing the molecule's conformation. For example, in a derivative with a phenyl substituent, the dihedral angle between the pyrimidine and phenyl rings is a key conformational parameter. In the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, this angle was found to be 79.67°. nih.gov This large twist indicates significant steric hindrance between the two rings. Analysis of these geometric parameters is essential for understanding the molecule's shape and how it might interact with biological targets.

Table 3: Selected Crystallographic Data for 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Data from a closely related analogue to illustrate typical structural parameters.

Parameter Value Reference
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)6.8980 (14) researchgate.net
b (Å)8.9282 (18) researchgate.net
c (Å)10.155 (2) researchgate.net
α (°)80.57 (3) researchgate.net
β (°)71.39 (3) researchgate.net
γ (°)85.58 (3) researchgate.net
Dihedral Angle (Pyrimidine-Phenyl)79.67 (8)° nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids, dictated by a variety of intermolecular interactions, plays a pivotal role in determining the physical and biological properties of molecular compounds. In the case of this compound derivatives, hydrogen bonding and π-π stacking are the predominant forces that govern their crystal packing.

Hydrogen Bonding:

The presence of amino groups and nitrogen atoms within the pyrimidine ring of these derivatives makes them potent candidates for the formation of robust hydrogen bond networks. For instance, in the crystal structure of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, a derivative of the target compound, molecules are linked by N—H⋯N hydrogen bonds, which generate infinite C(5) chains propagating along the rsc.org direction rsc.org. This specific interaction involves the amino group of one pyrimidine ring and a nitrogen atom of an adjacent pyrimidine ring, demonstrating a classic donor-acceptor relationship that contributes significantly to the stability of the crystal lattice. Similarly, in the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers researchgate.net. These dimers are further connected via N—H⋯N hydrogen bonds, creating a two-dimensional network.

π-π Stacking:

Table 1: Intermolecular Interaction Data for Derivatives of this compound

CompoundInteraction TypeGeometric ParametersReference
6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamineN—H⋯N Hydrogen BondingForms C(5) chains propagating in rsc.org rsc.org
6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamineSlipped π-π StackingCentroid-centroid separation = 3.7634 (12) Å; Slippage = 1.715 Å rsc.org
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amineπ-π StackingCentroid-centroid separations = 3.4572 (8) Å and 3.5433 (7) Å nih.gov
2-chloro-6-methylpyrimidin-4-amineN—H⋯N Hydrogen BondingForms inversion dimers and a 2D network researchgate.net
2-chloro-6-methylpyrimidin-4-amineSlipped π-π StackingCentroid-centroid distance = 3.5259 (11) Å; Normal separation = 3.4365 (7) Å; Slippage = 0.789 Å researchgate.net

Addressing Crystallographic Disorder in Derivative Structures

Crystallographic disorder, where a molecule or a fragment of a molecule occupies more than one orientation or position in the crystal lattice, is a common phenomenon that can complicate structure determination nih.gov. While specific instances of disorder in this compound itself are not documented, the principles for addressing such challenges are well-established and applicable to its derivatives.

Disorder can be broadly categorized as static or dynamic. Static disorder involves a random distribution of different conformers or orientations throughout the crystal, while dynamic disorder arises from the movement of atoms or molecular fragments between different positions. The refinement of disordered structures requires careful modeling to accurately represent the electron density. This often involves splitting the disordered atoms over multiple positions and refining their occupancies, with the sum of the occupancies for a given atom constrained to unity.

Strategies to mitigate or model disorder include:

Low-Temperature Data Collection: Cooling the crystal can reduce thermal motion and sometimes "freeze out" a single conformation, resolving dynamic disorder researchgate.net.

Careful Solvent Selection: Some solvents are known to promote disorder in the crystal lattice. Judicious choice of crystallization solvent can sometimes lead to more ordered crystals researchgate.net.

Advanced Refinement Techniques: Programs like SHELXL allow for the use of restraints and constraints to model disorder. For example, geometric restraints (e.g., SADI, DFIX) can be used to maintain sensible bond lengths and angles in the disordered fragments, while thermal parameter restraints (e.g., SIMU, DELU) can be applied to ensure that the atomic displacement parameters (ADPs) of adjacent atoms are physically reasonable cam.ac.uk.

For pyrimidine derivatives, disorder could arise from the rotation of the ethyl group or from whole-molecule disorder where the entire molecule can fit into the crystal lattice in multiple orientations. In such cases, a combination of low-temperature data collection and sophisticated refinement models would be essential for an accurate structural determination.

Correlative Studies Between Experimental and Theoretical Spectroscopic Data

The integration of experimental spectroscopic measurements with theoretical calculations, particularly those based on Density Functional Theory (DFT), provides a powerful approach for the comprehensive characterization of molecular systems. This correlative approach allows for a deeper understanding of the relationships between molecular structure, electronic properties, and spectroscopic signatures.

For chloropyrimidine derivatives, DFT calculations have been successfully employed to interpret and assign experimental vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra nih.gov. For instance, a complete assignment of vibrational spectra for chloropyrimidine derivatives has been achieved on the basis of DFT/6-311G** calculations, while electronic spectra have been analyzed using Time-Dependent DFT (TD-DFT) at the TD-DFT/6-31+G* 5D level nih.gov.

A study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, a related dihydropyrimidine (B8664642) derivative, demonstrated a fair correlation between the vibrational frequencies calculated in the gas phase using DFT (B3LYP/6-311++G(d,p)) and the experimental FT-IR data physchemres.org. Such studies often employ a scaling factor to improve the agreement between theoretical and experimental frequencies, accounting for systematic errors in the calculations physchemres.org.

Furthermore, DFT calculations are invaluable for predicting NMR chemical shifts. For various heterocyclic compounds, DFT-GIAO (Gauge-Including Atomic Orbital) methods have been shown to accurately predict ¹H and ¹³C NMR spectra, aiding in the correct assignment of complex spectra and even in the elucidation of the correct tautomeric or isomeric form in solution rsc.orgruc.dknih.gov. For acetylplatinum(II) complexes with cage phosphine (B1218219) ligands, DFT optimization at the B3LYP/6-311++G(d,p) level of theory was used to evaluate structural features, and the calculated ¹H and ¹³C NMR spectra were analyzed in comparison with experimental spectra, showing strong agreement mdpi.com.

The synergy between experimental and theoretical methods is particularly evident in the study of VUV spectroscopy of 2-chloropyrimidine. While simpler vertical approximation calculations provide a qualitatively correct spectrum, incorporating vibrational effects through the Nuclear Ensemble Approach (NEA) in conjunction with TDDFT calculations yields cross-sections that are in much better agreement with experimental results, both in shape and magnitude rsc.orgresearchgate.netrsc.org.

Computational and Theoretical Chemistry Studies of 6 Chloro 5 Ethylpyrimidin 4 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Chloro-5-ethylpyrimidin-4-amine and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries and electronic properties. researchgate.net These calculations often employ hybrid functionals like B3LYP with a suitable basis set, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. materialsciencejournal.org The optimized structure provides the most stable arrangement of atoms in the molecule, which is the foundation for further analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Transfer)

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited.

For pyrimidine (B1678525) derivatives, the HOMO and LUMO are typically distributed over the pyrimidine ring and its substituents. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and their gap can be influenced by the nature and position of substituents on the pyrimidine ring. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap and enhanced reactivity.

The analysis of HOMO-LUMO energies is also fundamental to understanding intramolecular charge transfer (ICT). In many pyrimidine analogs, excitation from the ground state to the first excited state involves the transition of an electron from a HOMO, often localized on an electron-rich part of the molecule, to a LUMO, which may be centered on an electron-deficient region. This ICT is a key feature in the photophysical properties of these compounds. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for Pyrimidine Analogs
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-6.23-2.893.34

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, revealing stabilizing effects such as hyperconjugation and charge transfer.

These hyperconjugative interactions and charge transfers are crucial in determining the molecule's conformation, stability, and reactivity. The stabilization energies associated with these interactions, as calculated by NBO analysis, provide a quantitative measure of their significance.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For pyrimidine derivatives, the MEP surface typically shows negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. The regions around hydrogen atoms attached to electronegative atoms, like the amino group, often show positive potential, indicating their susceptibility to nucleophilic attack. The MEP surface can also reveal how substituents on the pyrimidine ring modify the electrostatic potential and, consequently, the reactivity of the molecule. This analysis is valuable in understanding intermolecular interactions and designing molecules with specific reactivity patterns.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational landscape of a molecule and the influence of the solvent environment. cdnsciencepub.com For flexible molecules like this compound, which has a rotatable ethyl group, MD simulations can explore the different possible conformations and their relative stabilities.

The simulations can reveal how the molecule changes its shape in different solvents, which is crucial for understanding its behavior in biological systems. Solvation effects, such as hydrogen bonding between the molecule and solvent molecules, can significantly influence the conformational preferences and reactivity of the compound. cdnsciencepub.com By simulating the system at a given temperature and pressure, MD can provide a dynamic picture of the molecule's behavior, which is often more realistic than the static picture provided by geometry optimization.

In Silico Modeling for Molecular Interactions and Binding Predictions

In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with other molecules, particularly biological targets like proteins.

Molecular Docking Studies with Biological Targets

Molecular docking is a key in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule, such as a this compound analog, binds to the active site of a target protein.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For pyrimidine derivatives, which are known to be scaffolds for various biologically active compounds, molecular docking studies have been instrumental in identifying potential biological targets and in the rational design of more potent and selective inhibitors. nih.govnih.govnih.gov For example, docking studies have been used to investigate the binding of pyrimidine derivatives to enzymes like cholinesterases and kinases, providing insights into their mechanism of action. nih.govnih.gov

Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives with Biological Targets
CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Compound 7c (a bis(4-amino-5-cyano-pyrimidine))Acetylcholinesterase (AChE)-Hydrophobic interactions with aromatic residues
Compound 7h (a bis(4-amino-5-cyano-pyrimidine))Butyrylcholinesterase (BChE)-Hydrophobic interactions with aromatic residues
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativeCOVID-19 Main Protease (6LU7)-8.1-

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR studies are pivotal in predicting their potential biological efficacy and in guiding the synthesis of new, more potent derivatives. These models are built upon molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

The development of a robust QSAR model involves several key steps. Initially, a dataset of aminopyrimidine analogs with their experimentally determined biological activities is compiled. Subsequently, a wide array of molecular descriptors is calculated for each analog. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and electronic descriptors. Through statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the observed activity. imist.maresearchgate.net

For substituted pyrimidine derivatives, research has shown that a combination of electronic, steric, and lipophilic parameters often governs their activity. For instance, in a QSAR study of aminopyrimidine-based CXCR4 antagonists, a PLS model demonstrated a significant correlation between the antagonistic activity and certain molecular descriptors, achieving a coefficient of determination (R²) of 0.735. imist.ma Similarly, studies on other pyrimidine analogs have highlighted the importance of descriptors such as 3D Morse (Mor16m, Mor32u) and 2D-Autocorrelation (GATS3e) in predicting activity against targets like the Hepatitis C virus. researchpublish.com

QSAR Model Type Key Descriptor Classes Statistical Method Significance
2D-QSARTopological, ConstitutionalMultiple Linear Regression (MLR)Establishes a linear relationship between 2D structural features and activity.
3D-QSARSteric, Electrostatic FieldsPartial Least Squares (PLS)Maps the 3D structural requirements for optimal interaction with a biological target.
Machine LearningVarious Descriptor TypesSupport Vector Machines, Neural NetworksCaptures complex, non-linear relationships between structure and activity. researchgate.net

Prediction of Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. These methods allow for the computation of a range of parameters that provide a deeper understanding of the molecule's behavior at an electronic level.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrimidine derivatives, these parameters are key in predicting their interaction with biological macromolecules. researchgate.net

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge from the environment (ω = χ² / 2η).

Studies on related heterocyclic systems demonstrate that these descriptors are invaluable in rationalizing and predicting chemical behavior. nih.gov

Quantum Chemical Parameter Symbol Formula Significance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical stability and reactivity
Ionization PotentialI-EHOMOEase of electron removal
Electron AffinityA-ELUMOPropensity to accept an electron
Electronegativityχ(I + A) / 2Electron-attracting tendency
Chemical Hardnessη(I - A) / 2Resistance to charge transfer
Electrophilicity Indexωχ² / 2ηElectrophilic nature

Advanced Research Applications and Design Principles of 6 Chloro 5 Ethylpyrimidin 4 Amine and Its Derivatives

The chemical scaffold of 6-Chloro-5-ethylpyrimidin-4-amine serves as a critical starting point in the development of a wide array of biologically active molecules. Its unique structural and electronic properties make it a versatile building block in both medicinal and agrochemical research. This article explores its application in the design of novel compounds for targeted research, studies of biological interactions, drug discovery, and the development of next-generation pesticides.

Future Research Directions and Methodological Challenges

Emerging Synthetic Methodologies for Pyrimidinamines

The synthesis of pyrimidinamines is undergoing a significant transformation, with a strong emphasis on sustainability and efficiency. These new methods aim to reduce environmental impact while increasing yield and purity.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. researchgate.neteurekaselect.com Research is focused on developing one-pot, multicomponent reactions that minimize waste and energy consumption. researchgate.net A notable advancement is the use of iridium-catalyzed multicomponent synthesis, which can produce a variety of pyrimidines from amidines and alcohols, with water and hydrogen as the only byproducts. nih.govorganic-chemistry.orgbohrium.com This method is highly regioselective and can achieve yields of up to 93%. organic-chemistry.orgbohrium.com

Further eco-friendly approaches include the use of green solvents like magnetized deionized water, which can facilitate reactions under catalyst-free conditions, or the application of reusable nanocatalysts such as nano-SiO2 and ZnO nano-powders. researchgate.net These sustainable methods offer numerous advantages, including shorter reaction times, high yields, and simplified workup procedures, making them ideal for the synthesis of complex pyrimidinamines. researchgate.net

FeatureConventional SynthesisSustainable Synthesis
Solvents Often uses toxic, volatile organic compounds.Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions. researchgate.net
Catalysts May use stoichiometric, non-recoverable reagents.Utilizes reusable, non-toxic catalysts (e.g., nanocatalysts, biocatalysts). researchgate.net
Process Multi-step, generating significant waste.One-pot, multicomponent reactions reduce intermediate steps and waste. researchgate.netnih.gov
Energy Often requires high energy input for heating.Can utilize alternative energy sources like microwave or ultrasonic irradiation. researchgate.netmdpi.com
Byproducts Can produce hazardous waste.Designed to produce benign byproducts like water. organic-chemistry.org

This table provides an illustrative comparison of conventional versus sustainable synthetic approaches for pyrimidine (B1678525) derivatives.

Flow chemistry, or continuous-flow processing, is emerging as a powerful alternative to traditional batch synthesis for producing active pharmaceutical ingredients (APIs). nih.govmdpi.com This technology offers superior control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. mdpi.comresearchgate.net For pyrimidine synthesis, flow chemistry enables the safe use of hazardous reagents and the handling of unstable intermediates by immediately passing them to the next reaction step. nih.gov The use of microreactors in flow systems allows for rapid mixing and excellent heat transfer, which can significantly reduce reaction times and improve yields. nih.gov

Integrating flow chemistry with automation and robotics creates a fully automated platform for chemical synthesis. youtube.comyoutube.com These systems can manage chemical storage, reagent dispensing, reaction execution, and purification, minimizing manual intervention and accelerating the drug discovery cycle. youtube.com Automated platforms allow for high-throughput screening of reaction conditions to quickly identify optimal synthesis pathways, which is crucial for the efficient production and modification of pyrimidinamine libraries. youtube.com

ParameterBatch ChemistryFlow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time. mdpi.com
Safety Higher risk with exothermic or hazardous reactions due to large volumes.Inherently safer due to small reactor volumes and better heat dissipation. nih.govmdpi.com
Scalability Scaling up can be complex and non-linear.Straightforward scalability by running the system for longer periods. mdpi.com
Reproducibility Can vary between batches.High reproducibility due to consistent process parameters. researchgate.net
Efficiency Often involves lengthy reaction times and manual workup.Reduced reaction times and potential for integrated, multi-step synthesis. mdpi.com

This table highlights the key advantages of flow chemistry over traditional batch processing for the synthesis of pyrimidinamine compounds.

Advancements in Computational Approaches

In silico methods are becoming indispensable in modern drug design. For pyrimidinamine research, computational approaches offer a path to rationally design molecules with desired properties and to understand their behavior in complex biological environments.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design by enabling the rapid prediction of compound properties and activities. nih.govyoutube.com Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms like multiple linear regression and artificial neural networks, can establish mathematical relationships between a molecule's structure and its biological activity. scirp.orgscirp.org For pyrimidine derivatives, QSAR models have been successfully used to predict anti-inflammatory and anticancer activities based on quantum chemical descriptors such as dipole moment, molecular orbital energies, and lipophilicity. scirp.orgnih.gov

These predictive models allow researchers to screen vast virtual libraries of pyrimidinamine compounds to identify candidates with a high probability of success before committing to costly and time-consuming laboratory synthesis. nih.govresearchgate.net Furthermore, generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs) can propose entirely new molecular structures optimized for specific biological targets, accelerating the discovery of novel drug candidates. youtube.com

ML/AI TechniqueApplication in Pyrimidine ResearchPotential Outcome
QSAR Models Predict biological activity (e.g., anticancer, anti-inflammatory) from molecular descriptors. scirp.orgscirp.orgPrioritization of synthetic targets; understanding structure-activity relationships.
Support Vector Machines (SVM) Classify molecules as active or inactive against a specific target. nih.govVirtual screening of large compound libraries to identify potential hits. researchgate.net
Neural Networks Model complex, non-linear relationships between structure and properties like ADMET. scirp.orgresearchgate.netMore accurate prediction of drug-likeness and potential toxicity.
Generative Models (GANs, VAEs) Design novel pyrimidine structures with desired properties de novo. youtube.comDiscovery of novel chemical scaffolds with high predicted potency and selectivity.

This table outlines various machine learning techniques and their applications in the design and property prediction of pyrimidine-based compounds.

Understanding how a compound like 6-Chloro-5-ethylpyrimidin-4-amine interacts with its biological target within a cellular environment requires a multi-faceted modeling approach. nih.gov Multiscale modeling combines different computational techniques to simulate biological processes across various spatial and temporal scales, from the quantum mechanical level to the whole-cell level. nih.govnih.gov

At the most detailed level, quantum mechanics (QM) can be used to study the electronic structure of the drug molecule. This is often combined with molecular mechanics (MM) in QM/MM simulations to model the active site of a target protein with high accuracy. nih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the drug-protein complex over time, providing insights into binding stability and conformational changes. mdpi.commdpi.com Coarse-grained (CG) models simplify the system by grouping atoms together, allowing for simulations of larger systems—such as proteins embedded in a membrane or the formation of biomolecular condensates—over longer timescales. nih.gov This integrated approach provides a holistic view of a drug's mechanism of action. nih.gov

Novel Strategies for Biological Target Identification and Validation in Research

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry because it can bind to a wide range of biological targets, particularly protein kinases. nih.govnih.gov However, this broad activity can also lead to a lack of selectivity. Novel strategies are focused on identifying specific targets for pyrimidine derivatives and improving their selectivity profile.

One approach involves screening pyrimidine-based libraries against panels of understudied kinases, which may represent novel therapeutic targets for various diseases. nih.govnih.govacs.org By systematically modifying the substituents on the pyrimidine core—for instance, at the C2, C4, and C5 positions—researchers can fine-tune the molecule's interaction with the kinase hinge region and the gatekeeper residue, thereby enhancing selectivity for a specific target. nih.govnih.gov

Furthermore, the re-evaluation of established metabolic pathways, such as pyrimidine salvage pathways in cancer cells, is opening up new avenues for therapeutic intervention. mdpi.com Cancer cells can often evade drugs that target de novo pyrimidine synthesis by utilizing these salvage pathways. mdpi.com Therefore, identifying and validating targets within the salvage pathway, such as nucleoside transporters or specific kinases, could lead to novel combination therapies that are more effective at inhibiting cancer cell proliferation. mdpi.com This strategy involves a combination of biochemical assays, cell-based screening, and computational modeling to identify and validate these new targets for pyrimidine-based inhibitors. mdpi.com

Phenotypic Screening Approaches for Unconventional Mechanisms

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that elicit a desired physiological effect in a cellular or organismal context without prior knowledge of the molecular target. nih.govbrieflands.com This approach is particularly valuable for discovering compounds with unconventional mechanisms of action that might be missed by traditional target-based screening. nih.gov Between 1999 and 2008, phenotypic screening contributed to the discovery of more first-in-class small-molecule drugs than target-based approaches. nih.gov

For pyrimidine derivatives, cell-based phenotypic screens can reveal novel anti-proliferative, anti-inflammatory, or anti-infective properties. For instance, a study involving the synthesis and screening of novel 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives utilized a cell-based phenotypic approach to evaluate their anti-proliferative activities against five different tumor cell lines. nih.gov This unbiased method led to the identification of a potent compound against human colon cancer SW620 cells and demonstrated that it induced apoptosis in a concentration-dependent manner. nih.gov Such an approach allows for the discovery of compounds that may act on multiple targets or complex pathways, which is a significant advantage in multifactorial diseases like cancer. nih.gov

Proteomics and Metabolomics in Target Deconvolution

Once a bioactive compound is identified through phenotypic screening, the critical next step is to determine its molecular target(s), a process known as target deconvolution. brieflands.comresearchgate.net Chemical proteomics and metabolomics are indispensable tools for this purpose. nih.goveuropeanreview.org These technologies aim to identify the full spectrum of molecular targets and pathways modulated by a bioactive compound, providing crucial insights into its mechanism of action and potential off-target effects. brieflands.comresearchgate.net

Proteomics-based methods, such as affinity chromatography coupled with mass spectrometry, can directly identify the protein targets that physically interact with a pyrimidine derivative. europeanreview.org This approach can be applied to elucidate the mode of action for drug candidates. brieflands.com For example, the target profile of pyrido[2,3-d]pyrimidine, a related scaffold, has been explored using proteomics, identifying targets such as Proto-oncogene tyrosine-protein kinase Src and platelet-derived growth factor receptor (PDGFR). brieflands.com Metabolomics, on the other hand, analyzes the global changes in small-molecule metabolites within a biological system in response to the compound, offering a functional readout of its downstream effects on cellular pathways. researchgate.net Together, these "omics" approaches provide a comprehensive understanding of a compound's biological activity, which is essential for its further development. brieflands.com

Addressing Research Limitations and Challenges

The development of pyrimidine derivatives is not without its hurdles. Key challenges include achieving high target selectivity, ensuring a favorable safety profile, and continuously innovating to discover novel chemical entities.

Overcoming Selectivity Challenges in In Vitro Models

A significant challenge in the development of pyrimidine-based compounds, particularly kinase inhibitors, is achieving high selectivity. acs.org The pyrimidine core often serves as a "hinge-binding" motif that is recognized by the ATP-binding site of many kinases, which can lead to promiscuous inhibition across the kinome. acs.orgnih.gov While this broad activity can sometimes be advantageous, poor selectivity can lead to off-target effects and toxicity. nih.gov

Researchers employ several strategies to overcome this challenge. Structure-based drug design, utilizing high-resolution crystal structures of the target protein, allows for the rational design of modifications to the pyrimidine scaffold that enhance binding to the intended target while reducing affinity for others. nih.govscienft.com For example, a structure-based approach was successfully used to narrow the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily, eliminating activity against p21-activated kinases (PAKs) which had been associated with cardiotoxicity. nih.govscienft.com Systematic screening against large panels of kinases is also crucial to characterize the selectivity profile of a compound and guide further optimization. researchgate.net

Toxicological Considerations in Lead Optimization Research

Early assessment of potential toxicity is critical during the lead optimization phase of drug discovery. For pyrimidine derivatives, this involves a battery of in vitro and in vivo tests to identify any safety liabilities.

In vitro cytotoxicity screening against various cell lines is a standard initial step. The human hepatocellular carcinoma cell line, HepG2, is frequently used to assess potential liver toxicity. arabjchem.orgtandfonline.comresearchgate.net For example, various novel pyridine and pyrimidine derivatives have been evaluated for their anti-tumor activity against HepG2 cells, providing data on both efficacy and potential hepatotoxicity. arabjchem.orgnih.gov Studies have also investigated the toxicity of pyrimidine derivatives in other cellular systems, such as erythrocytes and mitochondria, to understand their potential to induce oxidative stress. nih.gov

Below is a table summarizing the cytotoxic activity of selected pyrimidine derivatives against the HepG2 cell line from various studies.

Compound ClassSpecific Derivative ExampleIC50 (µM) against HepG2Reference
Pyridine/Pyrimidine HybridsCompound 8 ~10.7 (converted from µg/mL) tandfonline.com
Pyridine/Pyrimidine HybridsCompound 14 ~9.6 (converted from µg/mL) tandfonline.com
Pyrimidine Pyrazoline-AnthraceneCompound 22 ~11.4 (converted from µg/mL) researchgate.net
Thieno[3,2-b]pyridinesCompound 2f GI50 > 125 nih.gov

Note: IC50/GI50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.

Exploring New Chemical Space within Pyrimidine Derivatives

The continued success of pyrimidines in drug discovery relies on the exploration of new chemical space to identify novel derivatives with improved properties. nih.govmdpi.com Medicinal chemists are constantly developing new synthetic methodologies to create diverse libraries of pyrimidine-containing compounds. researchgate.netresearchgate.net This involves introducing a wide range of substituents and fusing the pyrimidine ring with other heterocyclic systems to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. nih.govrsc.org

Strategies such as scaffold hopping, where the core pyrimidine structure is replaced with a different heterocycle, can lead to the discovery of new chemotypes with potentially different biological profiles. nih.gov The synthesis of hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties is another fruitful approach. researchgate.net The overarching goal is to expand the portfolio of pyrimidine derivatives to address new biological targets and overcome challenges such as drug resistance. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Chloro-5-ethylpyrimidin-4-amine, and how can reaction progress be monitored?

  • Methodological Answer : Palladium-catalyzed amination of chloro-substituted pyrimidines (e.g., 6-chloro-5-nitropyrimidin-4-amine derivatives) with ethylamine or ethyl-containing reagents is a common route . Reaction progress should be monitored via TLC on silica gel (Merck) with UV visualization or aqueous KMnO₄ staining. Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS, e.g., microTOF-QⅡ) and ¹H/¹³C NMR (Bruker Avance Ⅲ 600 MHz) in deuterated solvents like DMSO-d₆ or CDCl₃ .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using coupling constants and integration ratios. For example, the ethyl group’s CH₂ and CH₃ protons appear as quartets and triplets, respectively, in the δ 1.2–1.5 ppm range.
  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Use SHELXTL or SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

Q. What are common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives often involve substitutions at the 4-amine or 5-ethyl positions. For example:

  • N-aryl derivatives : React with substituted anilines under Buchwald-Hartwig conditions .
  • Heterocyclic analogs : Introduce morpholine or piperazine via nucleophilic aromatic substitution . Validate derivatives using LCMS (e.g., m/z 245 [M+H]⁺) and HPLC retention time comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives, such as unexpected splitting patterns?

  • Methodological Answer : Contradictions may arise from dynamic effects or hydrogen bonding.

  • Variable-temperature NMR : Conduct experiments (e.g., 25–80°C) to detect conformational changes.
  • DFT calculations : Model hydrogen-bonding interactions (e.g., N–H⋯Cl) using software like Gaussian. Compare predicted vs. observed chemical shifts .
  • Crystallographic validation : Cross-reference with crystal structures to identify tautomeric or rotational isomers .

Q. What challenges arise during crystallographic refinement of this compound analogs, and how are they addressed?

  • Methodological Answer : Common issues include disorder in ethyl/pyrimidine groups and weak diffraction.

  • Disorder modeling : Use PART commands in SHELXL to split occupancy between disordered positions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) for twinned crystals. Refine using the TWIN/BASF commands in SHELXL .

Q. How do hydrogen-bonding networks influence the supramolecular packing of this compound crystals?

  • Methodological Answer : Graph-set analysis (Etter’s method) is critical:

  • Primary interactions : Identify N–H⋯N (pyrimidine) and C–H⋯Cl motifs via Mercury or OLEX2.
  • Packing motifs : Compare with related structures (e.g., N-(4-Methoxyphenyl)-6-methyl-2-phenyl analogs) to predict π-π stacking or halogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.